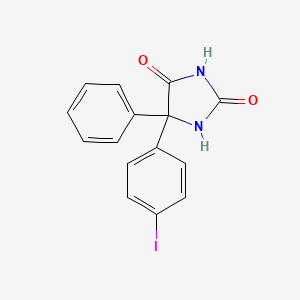![molecular formula C14H7F3N2O3S B14622357 3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one CAS No. 60968-21-0](/img/structure/B14622357.png)
3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-nitro-4-(trifluoromethyl)aniline.
Cyclization: This intermediate undergoes cyclization with 2-mercaptobenzothiazole under specific conditions to form the desired benzothiazole derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, and may require heating to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition, particularly those involving nitro and trifluoromethyl groups.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its ability to interact with biological targets.
Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one can be compared with similar compounds such as:
4-Nitro-3-(trifluoromethyl)phenol: This compound shares the nitro and trifluoromethyl groups but lacks the benzothiazole ring, resulting in different chemical properties and applications.
2-Nitro-4-(trifluoromethyl)aniline: This intermediate is used in the synthesis of the target compound and has similar functional groups but a simpler structure.
Phenyl isocyanate: Although structurally different, it shares reactivity with nucleophiles and is used in similar synthetic applications.
The uniqueness of this compound lies in its combination of functional groups and the benzothiazole ring, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60968-21-0 |
|---|---|
Molekularformel |
C14H7F3N2O3S |
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
3-[2-nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C14H7F3N2O3S/c15-14(16,17)8-5-6-9(11(7-8)19(21)22)18-10-3-1-2-4-12(10)23-13(18)20/h1-7H |
InChI-Schlüssel |
UQXLRVYIZXYRJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


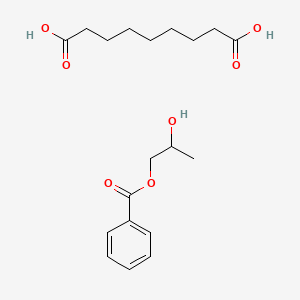

![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
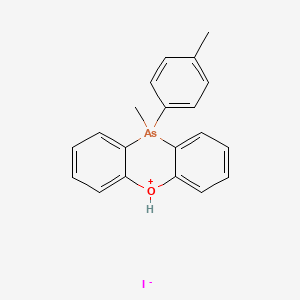



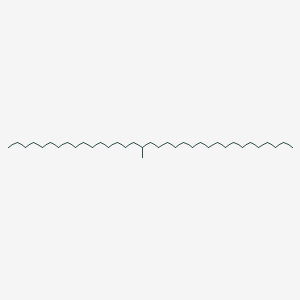
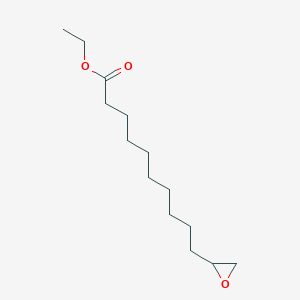
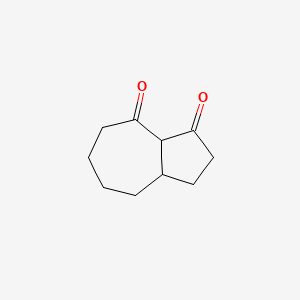
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
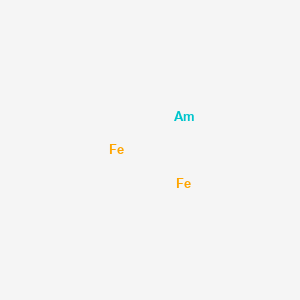
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
